o-Phenetidine

説明

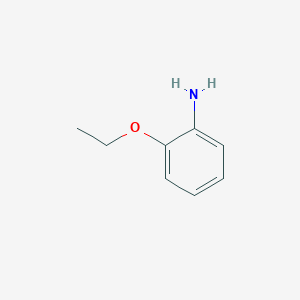

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-ethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULHFFAFDSSHFDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Record name | O-PHENETIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20876 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

122165-90-6 | |

| Record name | Poly(o-ethoxyaniline) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122165-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5025863 | |

| Record name | 2-Ethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Reddish brown oily liquid. (NTP, 1992), Oily liquid; Rapidly turned brown by light and air; [Merck Index] Reddish-brown oily liquid; [CAMEO] Clear dark red liquid; [Sigma-Aldrich MSDS] | |

| Record name | O-PHENETIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20876 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Phenetidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21398 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

444 to 450 °F at 760 mmHg (NTP, 1992) | |

| Record name | O-PHENETIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20876 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | O-PHENETIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20876 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

5 to 10 mg/mL at 76.1 °F (NTP, 1992) | |

| Record name | O-PHENETIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20876 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.044 at 69.4 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | O-PHENETIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20876 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1 mmHg at 152.6 °F ; 25 mmHg at 271 °F (NTP, 1992), 0.02 [mmHg] | |

| Record name | O-PHENETIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20876 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Phenetidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21398 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

94-70-2, 1321-31-9 | |

| Record name | O-PHENETIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20876 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethoxyaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Phenetidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, ar-ethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Phenetidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-phenetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-PHENETIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I76155S2AA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

less than -4 °F (NTP, 1992) | |

| Record name | O-PHENETIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20876 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies for O Phenetidine and Its Chemical Derivatives

Established Industrial Synthesis Pathways

The industrial production of o-phenetidine primarily relies on the reduction of 2-ethoxynitrobenzene. chemicalbook.comchemicalbook.com This conversion is typically achieved through two main routes: catalytic hydrogenation and iron-based reduction processes. chemicalbook.comscribd.com

Catalytic Hydrogenation of 2-Ethoxynitrobenzene

Catalytic hydrogenation represents a significant and cleaner method for producing this compound from 2-ethoxynitrobenzene. chemicalbook.comwikipedia.org This process involves the use of hydrogen gas in the presence of a metal catalyst.

Commonly employed catalysts include precious metals such as platinum or palladium, often supported on charcoal, as well as Raney nickel. chemicalbook.comscribd.comgoogle.com The reaction is typically carried out in a solvent, such as methanol (B129727) or 2-propanol. scribd.com While catalytic hydrogenation is a preferred method, the traditional Béchamp reduction was historically a major route for producing aniline (B41778) and its derivatives. wikipedia.org

The general reaction scheme is as follows:

2-Ethoxynitrobenzene + H₂ (in presence of catalyst) → this compound + H₂O

This method is favored for its high efficiency and the production of cleaner end-products with fewer byproducts compared to other synthetic routes.

Iron Reduction-Based Processes

The reduction of aromatic nitro compounds using iron in an acidic medium is a well-established method known as the Béchamp reduction. wikipedia.orgmerriam-webster.com This process can be applied to the synthesis of this compound from 2-ethoxynitrobenzene. chemicalbook.comscribd.com

The reaction typically involves treating the nitroaromatic compound with iron filings in the presence of an acid, such as hydrochloric acid. chem-station.comresearchgate.net The reaction proceeds through a series of intermediates, including nitroso and hydroxylamino species, before yielding the final amine. wikipedia.org

A general representation of the Béchamp reduction for this compound is:

4 C₈H₉NO₃ (2-Ethoxynitrobenzene) + 9 Fe + 4 H₂O → 4 C₈H₁₁NO (this compound) + 3 Fe₃O₄

Laboratory-Scale Synthesis Optimization and Development

Research at the laboratory scale often focuses on optimizing existing synthetic methods and developing novel approaches to produce this compound and its derivatives. This includes the investigation of various catalysts, reaction conditions, and alternative reducing agents.

For instance, studies have explored the use of metal nanoparticles, such as nickel and iron, as catalysts for the reduction of nitroarenes using hydrazine (B178648) hydrate. researchgate.net These methods can offer high catalytic activity and may proceed under milder conditions than traditional industrial processes. researchgate.net

Furthermore, laboratory synthesis allows for the fine-tuning of reaction parameters to maximize yield and purity. For example, in the Béchamp reduction, careful control of temperature and the rate of reactant addition can significantly improve the outcome.

Preparation of Key this compound Derivatives and Analogues

This compound serves as a versatile starting material for the synthesis of a wide range of derivatives and analogues with various industrial and pharmaceutical applications.

Synthesis of Substituted o-Phenetidines (e.g., 5-nitro-o-phenetidine)

The synthesis of substituted o-phenetidines involves introducing additional functional groups onto the aromatic ring. A notable example is the preparation of 5-nitro-o-phenetidine. The synthesis of such compounds often starts with a precursor that already contains the desired substituent or involves electrophilic substitution reactions on the this compound molecule, though direct nitration can be complex due to the activating and directing effects of the amino and ethoxy groups.

Routes to Specialized this compound-Based Precursors

This compound is a precursor for more complex molecules. For instance, it can be used in copolymerization reactions with other aromatic monomers, such as 8-aminoquinoline, to produce copolymers with enhanced solubility and processibility. ysu.am Additionally, it is a starting material for the synthesis of poly(this compound) (POEA), a conducting polymer, which can be prepared via chemical oxidative methods. researchgate.netresearchgate.net

Reactivity, Reaction Mechanisms, and Mechanistic Insights of O Phenetidine

Fundamental Chemical Reactions of the o-Phenetidine Moiety

This compound, also known as 2-ethoxyaniline, is an aromatic organic compound characterized by an ethoxy group and an amino group attached to a benzene (B151609) ring at ortho positions. This unique substitution pattern governs its reactivity, making it a versatile precursor in the synthesis of various heterocyclic compounds and polymers.

Electrophilic Aromatic Substitution Reaction Pathways

The presence of both the activating amino (-NH2) and ethoxy (-OCH2CH3) groups on the aromatic ring makes this compound highly susceptible to electrophilic aromatic substitution reactions. These substituents are ortho-, para-directing, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. Given that the ortho and para positions to the ethoxy group are either occupied by the amino group or are the same as the ortho and para positions to the amino group, the substitution pattern is primarily determined by the combined directing effects and steric hindrance.

Common electrophilic aromatic substitution reactions for this compound include:

Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring. Due to the strong activating nature of the amino and ethoxy groups, nitration typically occurs readily. For instance, 5-nitro-o-phenetidine can be synthesized, which is a key intermediate in the production of dyes and pharmaceuticals. cymitquimica.com The nitro group's placement at the 5-position is influenced by the directing effects of both the amino and ethoxy groups. cymitquimica.com

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., bromine, chlorine). The synthesis of 3,5-dibromo-1,2-phenylenediamine involves the bromination of 1,2-phenylenediamine, a related compound, showcasing the susceptibility of such aromatic amines to halogenation. ontosight.ai

Sulfonation: The introduction of a sulfonic acid group (-SO3H). This reaction is typically carried out using fuming sulfuric acid.

The general mechanism for electrophilic aromatic substitution involves the attack of the electron-rich aromatic ring on a strong electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion. liu.edu The subsequent loss of a proton from the ring restores aromaticity and yields the substituted product. liu.edu The rate-determining step is the initial attack on the electrophile. fscj.edu

Condensation and Cycloaddition Reactions

This compound readily undergoes condensation reactions with various carbonyl compounds, leading to the formation of important heterocyclic structures. These reactions capitalize on the nucleophilicity of the amino group.

Reaction with Aldehydes and Ketones: Condensation of o-phenylenediamine (B120857), a closely related diamine, with aldehydes and ketones is a well-established method for synthesizing a variety of products, including Schiff bases and benzodiazepines. researchgate.netresearchgate.net For example, the reaction with ketones can yield 1,5-benzodiazepine derivatives. rsc.org Similarly, this compound can participate in such reactions.

Formation of Benzimidazoles: The reaction of o-phenylenediamine with carboxylic acids or their derivatives is a classic route to benzimidazoles. wikipedia.orgchemmethod.com This reaction often requires acidic conditions and heat. chemmethod.com A similar condensation of this compound would lead to N-substituted benzimidazole (B57391) derivatives. The reaction of o-phenylenediamines with aldehydes is a common method for synthesizing 2-aryl-1H-benzimidazoles. chemmethod.comresearchgate.net

Formation of Quinoxalines: The condensation of o-phenylenediamine with 1,2-dicarbonyl compounds, such as dimethyl oxalate, yields quinoxalines. wikipedia.org

Cycloaddition reactions involving this compound derivatives have also been reported. For instance, intramolecular [3+2] cycloaddition of a nitrile oxide derived from an N-propargylbenzimidazole oxime, which is synthesized from o-phenylenediamine, leads to a tetracyclic isoxazole-containing ring system. researcher.life

Polymerization Behavior and Polymerization Mechanisms

This compound can be polymerized to form poly(this compound), a conducting polymer with interesting properties. The polymerization typically proceeds through an oxidative mechanism.

Chemical Oxidative Polymerization of this compound

Chemical oxidative polymerization is a common method for synthesizing poly(this compound). This process involves the use of an oxidizing agent, such as ammonium (B1175870) persulfate (APS) or potassium dichromate, in an acidic medium. chinesechemsoc.orgscilit.com

The proposed mechanism for the oxidative polymerization of aniline (B41778) derivatives like this compound generally involves the following steps:

Initiation: The oxidation of the monomer (this compound) to form a radical cation.

Propagation: The coupling of radical cations to form dimers, oligomers, and ultimately the polymer chain. The structure of the resulting polymer can vary, with possibilities including linear chains and ladder-like phenazine (B1670421) structures. researchgate.net

Termination: The cessation of chain growth.

The oxidation of o-phenylenediamine, a related monomer, has been studied in real-time and is suggested to be a two-step process involving deprotonation of the amino group and rearrangement of the electron cloud to a π-conjugated system. mdpi.com The polymerization of o-phenylenediamine can lead to polymers with a phenazine-like structure, particularly in strongly acidic solutions. acs.org

Copolymerization Studies with Aromatic Amines (e.g., o-phenylenediamine)

Copolymerization of this compound with other aromatic amines, such as o-phenylenediamine (OPD), has been investigated to tailor the properties of the resulting polymers. researchgate.net The joint chemical oxidation of o-phenylenediamine with this compound has been shown to produce copolymers. researchgate.net

Key findings from these studies include:

The incorporation of this compound units into the polymer structure can improve the solubility of the resulting copolymer compared to the homopolymer of o-phenylenediamine. researchgate.net

The monomer ratio in the feed can influence the composition and properties of the final copolymer. nih.gov For instance, in copolymers of o-phenylenediamine and pyrrole, varying the monomer ratio led to changes in optical properties. nih.gov

The copolymerization mechanism can be complex, and in some cases, side reactions like denitrogenation of the o-phenylenediamine units have been observed. researchgate.net

Copolymerization offers a strategy to create materials with a combination of the properties of the individual homopolymers, potentially leading to enhanced processability and new functionalities. tandfonline.com

Influence of Reaction Conditions on Polymer Structure and Properties

The structure and properties of poly(this compound) and its copolymers are highly dependent on the reaction conditions during polymerization.

Key Influencing Factors:

| Reaction Condition | Effect on Polymer Structure and Properties |

| pH of the reaction medium | The pH significantly impacts the polymer structure. For poly(o-phenylenediamine), polymerization in a lower pH medium tends to form an insoluble ladder-like structure, while a higher pH can lead to a more soluble, open-ring structure. researchgate.net |

| Type of acid dopant | The acid used during polymerization (e.g., HCl, H2SO4, H3PO4) can influence the structure and doping level of the resulting polymer. For poly(o-phenylenediamine), different acids led to variations in the polymer structure, from ladder-type to open-ring amine derivatives. scilit.comresearchgate.net The electrical conductivity of the polymer is also affected by the dopant acid. scilit.com |

| Oxidant-to-monomer ratio | The ratio of the oxidizing agent to the monomer can affect the degree of oxidation of the resulting polymer. For poly(o-phenylenediamine), varying the ammonium persulfate to monomer ratio influenced the oxidation state and electrochemical performance. chinesechemsoc.org |

| Polymerization temperature | The reaction temperature can affect the degree of polymerization. In the copolymerization of o-phenylenediamine and this compound, a higher polymerization temperature resulted in a higher degree of polymerization. researchgate.net |

These factors provide a means to control the molecular weight, solubility, conductivity, and morphology of the synthesized polymers, allowing for the tuning of their properties for specific applications. tandfonline.com

Role as a Reducing Agent in Advanced Material Synthesis

This compound has demonstrated significant utility as a reducing agent in the fabrication of advanced materials, particularly in the synthesis of metallic nanoparticles. Its chemical structure allows it to donate electrons, thereby reducing metal ions from a positive oxidation state to their neutral, metallic form (Mⁿ⁺ to M⁰). This capability is harnessed to produce nanostructures with controlled properties for various technological applications. Beyond simple reduction, its amphiphilic nature and ability to polymerize allow it to play multiple roles in the synthesis process, including acting as a capping or stabilizing agent that influences the growth and final morphology of the nanoparticles.

Mechanisms of Metal Ion Reduction in Nanomaterial Fabrication

The primary mechanism by which this compound facilitates nanomaterial fabrication is through the chemical reduction of metal precursor salts. In a typical synthesis, metal ions in a solution, such as gold(III) ions from chloroauric acid (HAuCl₄) or silver(I) ions from silver nitrate (B79036) (AgNO₃), are reduced to zero-valent metal atoms by this compound. nih.govacs.orgresearchgate.net The general process can be conceptualized as a multi-step reaction.

Initially, it is proposed that the formation of nanoparticles is not a simple, direct reduction of individual metal ions to atoms. nih.gov Instead, the process may begin with the formation of complex clusters involving the metal ions and the reducing agent. nih.gov In the case of this compound, the amine group (-NH₂) is the primary site of redox activity. It can donate electrons, leading to its own oxidation, while the metal ion is reduced. For instance, in the synthesis of gold nanoparticles, this compound reduces Au³⁺ to Au⁰. rsc.orgnih.gov

The mechanism can be influenced by the reaction conditions. For example, the oxidation of a related compound, o-phenylenediamine, is described as a two-step process involving the deprotonation of the amino group followed by a rearrangement of the electron cloud to form a π-conjugated system. mdpi.com A similar process likely occurs with this compound.

Furthermore, this compound often serves a dual function. After reducing the metal ions to atoms, which then nucleate to form nanoparticles, the this compound molecules or their oxidation products can adsorb onto the surface of the newly generated particles. rsc.org This "capping" action stabilizes the nanoparticles, preventing them from aggregating uncontrollably and allowing for the controlled growth of specific morphologies. rsc.org In some syntheses, especially with silver ions, the reduction may occur in conjunction with the polymerization of this compound, where the resulting poly(this compound) chains, with their amine and imine groups, chelate and reduce the metal ions. acs.orgresearchgate.net

Impact of Phasic Systems on Reaction Dynamics and Product Morphology

The reaction environment, specifically the phasic system in which the synthesis is conducted, has a profound impact on the reaction dynamics and the morphology of the resulting nanomaterials. By controlling whether the reaction occurs in a single phase or at the interface between multiple phases, researchers can direct the crystallization pathway and produce distinct nanostructures. rsc.orgnih.gov The use of this compound as a reducing agent in monophasic, biphasic, and triphasic systems for gold nanoparticle synthesis provides a clear example of this principle. nih.govrsc.orgnih.gov

Monophasic System: In a monophasic system, all reactants, including the gold precursor (chloroauric acid) and the reducing agent (this compound), are dissolved in a single aqueous solution. rsc.org The synthesis of gold nanourchins (GNUs) has been achieved using this method. rsc.orgnih.gov The formation mechanism in this system follows a classical crystallization pathway, often described by the LaMer model. rsc.org

Nucleation: this compound reduces and entraps gold ions, leading to a rapid increase in the concentration of gold atoms. rsc.org Once a critical supersaturation is reached, nucleation occurs, forming stable crystal nuclei. rsc.org

Growth: The nuclei then grow steadily through the diffusion-controlled addition of individual gold ions, which are subsequently reduced on the surface of the growing particle. rsc.org This process results in the formation of urchin-like structures with multiple sharp tips. rsc.org

Biphasic System: A biphasic system involves two immiscible liquid phases, for example, an aqueous solution of chloroauric acid and an organic solution of this compound in hexane. rsc.org The reaction occurs at the liquid-liquid interface. This method has been used to produce gold microspheres (GMPs). rsc.orgnih.gov The formation mechanism deviates from the classical model and is considered a non-classical crystallization process. nih.govrsc.org

Interfacial Reaction: The precursors are spatially separated, with the gold ions in the aqueous phase and the this compound in the organic phase. rsc.org

Non-classical Growth: Nucleation and growth overlap at the interface. rsc.org Instead of ion-by-ion addition, it is suggested that small, irregularly-shaped aggregates form initially and then fuse into larger, smoother microspheres as more reducing agent is added. rsc.org

Triphasic System: A novel triphasic system can be generated from a biphasic setup through the introduction of a gas phase, typically via sonication. rsc.orgnih.gov This liquid-liquid-gas interface has been utilized to synthesize complex, hollow structures known as gold bellflowers (GBFs). nih.govrsc.org

Multifaceted Role of this compound: In this system, the amphiphilic nature of this compound is critical. It acts simultaneously as a (i) reducing agent for gold ions, (ii) a capping agent for the formed particles, and (iii) a phase-transfer agent that helps move gold ions between the aqueous and organic phases. rsc.org

Interface-Directed Growth: The redox reaction occurs at the three-phase interface under conditions of high temperature and pressure created by ultrasonic cavitation. rsc.org The gas bubbles generated by sonication act as templates, assisting the growth of the hollow bellflower structure. rsc.org The formation of these GBFs follows a classical crystallization mechanism, but the unique environment of the triphasic interface directs the anisotropic growth into the final bellflower morphology. nih.govrsc.org

The ability to generate vastly different product morphologies by simply altering the phasic system highlights the intricate interplay between reaction kinetics, mass transport, and the multifunctional role of this compound as a reducing and capping agent.

Table 1: Influence of Phasic Systems on Gold Nanomaterial Synthesis using o-Phenetidine

| Phasic System | Reactants & Setup | Resulting Nanomaterial Morphology | Formation Mechanism | Reference |

|---|---|---|---|---|

| Monophasic | Aqueous solution of HAuCl₄ and o-phenetidine, heated and sonicated. | Gold Nanourchins (GNUs) | Classical Crystallization (LaMer Model) | rsc.orgnih.gov |

| Biphasic | Aqueous HAuCl₄ solution with an overlay of o-phenetidine in hexane, vigorously stirred. | Gold Microspheres (GMPs) | Non-classical Crystallization | nih.govrsc.orgnih.gov |

| Triphasic | Biphasic system (aqueous HAuCl₄ / o-phenetidine in hexane) subjected to sonication to introduce a gas phase. | Gold Bellflowers (GBFs) | Classical Crystallization at a liquid/liquid/gas interface | nih.govrsc.orgnih.gov |

Advanced Applications of O Phenetidine in Organic Synthesis and Materials Science

Utilization in the Synthesis of Complex Organic and Heterocyclic Compounds

The reactivity of o-phenetidine makes it a valuable intermediate in the creation of complex organic structures, particularly in the dye industry.

Formation of Benzodiazepine (B76468) Scaffolds

The direct synthesis of benzodiazepine scaffolds from this compound is not a documented application in chemical literature. The formation of the seven-membered diazepine (B8756704) ring characteristic of benzodiazepines typically requires a cyclocondensation reaction involving a 1,2-diamine precursor, a class of compounds to which this compound (a monoamine) does not belong.

Synthesis of Quinoxaline (B1680401) and Benzimidazole (B57391) Derivatives

Similar to benzodiazepines, the direct synthesis of the core quinoxaline and benzimidazole heterocyclic systems using this compound as the primary building block is not a standard or documented synthetic route. These syntheses rely on the reaction of a 1,2-phenylenediamine with a 1,2-dicarbonyl compound (for quinoxalines) or a carboxylic acid or its derivative (for benzimidazoles). However, this compound can be used in substitution reactions to modify existing quinoxaline molecules, resulting in alkoxy-substituted aminoquinoxalines. researchgate.neteurekaselect.com

Precursors for Specialized Dye Molecules and Pigments

This compound is an important intermediate in the manufacture of dyes and pigments. rsc.org It is particularly useful in the synthesis of azo dyes, which are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). juniperpublishers.comjbiochemtech.com The general process involves the diazotization of an aromatic amine, such as this compound, followed by a coupling reaction with another aromatic compound. ajol.infoirjet.net For example, a strong green-shade yellow disazo pigment has been prepared by diazotizing this compound and subsequently coupling the resulting diazonium component with a bis(acetoacetamido)benzene coupler.

Functional Polymers and Nanocomposites Derived from this compound

Through polymerization, this compound is converted into poly(this compound) (POEA), a conductive polymer that can be integrated into various advanced materials, including electrospun fibers and hybrid nanocomposites.

Fabrication of Poly(this compound) (POEA)-Based Electrospun Fibers

Poly(this compound) has been successfully used to fabricate advanced fibrous materials through the electrospinning technique. researchgate.netresearchgate.netnih.gov In one area of research, POEA is blended with thermoplastic polyurethane (TPU) to create composite nanofibers. The addition of POEA to the TPU solution significantly improves the electrospinning process and the morphology of the resulting fibers. While TPU alone can produce nanofibers with defects like beads, the incorporation of POEA allows for the generation of uniform, beadless fibers. researchgate.net

| Blend Composition | Fiber Diameter (Approx.) | Morphology |

| Pure TPU | 330 nm | Cylindrical with beads |

| TPU / 30 wt% POEA | 400 nm | Uniform, without beads |

This data is based on findings from studies on TPU/POEA blends.

Integration of Poly(this compound) in Hybrid Nanocomposites

Poly(this compound) serves as a functional matrix for the integration of various nanoparticles, creating hybrid materials with enhanced properties for specific applications, such as microwave absorption and chemical sensing. aip.orgrsc.org

For Microwave Absorption: POEA-based nanocomposites have been developed as effective microwave absorbing materials. aip.org In one study, nanocomposites were synthesized via the in-situ emulsion polymerization of this compound with NiCoFe2O4 nanoparticles and exfoliated graphite (B72142). aip.org The resulting material, where the nanoparticles are embedded within the POEA matrix, demonstrates significant microwave absorption capabilities, achieving a shielding effectiveness due to absorption (SEA) of 32 dB, which equates to blocking over 99.9% of the incoming radiation. aip.org This performance is attributed to the combination of dielectric loss from the POEA and graphite, and magnetic loss from the ferrite (B1171679) nanoparticles. aip.org

For Chemical Sensing: POEA has been integrated with graphene-based materials to create sensitive electrochemical sensors. A composite of poly(o-phenylenediamine) and reduced graphene oxide (rGO) has been used to modify electrodes for the detection of various analytes. rsc.orgnih.govmdpi.comacs.orgnih.gov For instance, a novel coating for solid-phase microextraction was developed by electropolymerizing this compound with graphene oxide nanosheets on a steel wire. rsc.org This nanocomposite coating proved effective in extracting carcinogenic polycyclic aromatic hydrocarbons (PAHs) from water samples, demonstrating wide linearity and low detection limits. rsc.org

| Nanocomposite System | Application | Key Finding |

| POEA / NiCoFe2O4 / Graphite | Microwave Absorption | Achieved shielding effectiveness of 32 dB in the 12.4-18 GHz range. aip.org |

| POEA / Graphene Oxide | Chemical Sensing (PAHs) | Enabled solid-phase microextraction with detection limits as low as 0.4-4.3 pg/mL. rsc.org |

Application in Electromagnetic Absorption Materials

This compound-based materials have demonstrated significant potential for use in electromagnetic absorption. Nanocomposites created by embedding NiCoFe2O4 nanoparticles and graphite into a poly(this compound) matrix exhibit noteworthy microwave absorption properties. aip.org Systematic studies have revealed that the presence of these NiCoFe2O4 nanoparticles, with a size of 30-40 nm, within the polymer matrix profoundly influences the electrical and magnetic characteristics of the resulting nanocomposites. aip.org This combination of materials leads to a shielding effectiveness due to absorption (SEA) value of 32 dB, which translates to greater than 99.9% attenuation, positioning these composites as effective broadband microwave absorbers. aip.org

The mechanism behind the microwave absorption in these composites is a combination of dielectric loss from the graphite and the poly(this compound) matrix, and magnetic loss originating from the NiCoFe2O4 nanoparticles. aip.org The heterogeneity of the material, with the insulating NiCoFe2O4 and graphite within the polymer matrix, creates numerous interfaces. aip.org This leads to the accumulation of space charges at these interfaces, contributing to higher microwave absorption. aip.org It has been observed that materials with higher conductivity and magnetization tend to exhibit better absorption. aip.org As a result, poly(this compound) nanocomposites containing both graphite and NiCoFe2O4 nanoparticles are considered promising candidates for developing thinner and more effective broadband electromagnetic wave absorbers. aip.orgjpier.org

Exploration as Organic Electrode Materials for Energy Storage Systems

Poly(o-phenylenediamine) (PoPD), a polymer derived from a related compound, is being explored as a cost-effective, electroactive organic material for energy storage systems. nih.govrsc.org These materials are attractive for batteries due to their potential for flexibility, light weight, low cost, and environmental friendliness. rsc.org PoPD has been investigated as both a cathode material for aqueous zinc batteries and an anode for nonaqueous lithium batteries. nih.gov

Recent research has clarified that the synthesis temperature plays a crucial role in the final structure of PoPD. Material synthesized at high temperatures (PoPDA-H) is a polymer based on 2,3-diaminophenazine (DAPZ) repeating units, which is more suitable as a cathode for lithium batteries. nih.gov This is due to the reversible redox reaction of the phenazine (B1670421) units and the stable polymer structure. nih.gov PoPDA-H has achieved a high energy density of 490 Wh kg-1 and demonstrated high cycling stability, with 79% capacity retention after 1000 cycles at a current density of 500 mA g-1. nih.gov

Furthermore, an imine-rich poly(o-phenylenediamine) has been shown to be a high-capacity trifunctional organic electrode for alkali-ion batteries, including lithium, sodium, and potassium-ion batteries. chinesechemsoc.org This material exhibits stable cyclability at high capacities due to its abundance of active sites and a ladder-like conjugated structure. chinesechemsoc.org It has demonstrated a reversible lithium storage capacity of 537 mAh g−1 and a sodium storage capacity of 307 mAh g−1 after 300 cycles. chinesechemsoc.org

Morphological Control in Nanomaterial Synthesis

This compound and its derivatives have been utilized in the directed synthesis of various gold nanostructures. For instance, poly(o-phenylenediamine) submicrospheres have been used as a support for gold nanocatalysts. core.ac.uk This highlights the role of o-phenylenediamine-based polymers in providing a scaffold for the controlled deposition and growth of gold nanoparticles.

The synthesis of anisotropic gold nanoparticles, such as nanostars and nanourchins, often involves the use of specific reducing and capping agents to direct the growth of branches on the nanoparticle surface. rsc.org While many methods employ surfactants, some approaches have successfully synthesized branched gold nanoparticles without them. For example, o- and p-hydroxyphenols have been used to create branched nanoparticles by self-converting to pyrocatechol (B87986) (quinone), which acts as a mild reducing agent. rsc.org This controlled reduction allows for the deposition of gold onto specific facets of seed particles, leading to the formation of branches. rsc.org

Development of Chemically Responsive Materials and Probes

The o-phenylenediamine (B120857) (OPD) moiety is a key component in the design of fluorescent probes for detecting various analytes, most notably nitric oxide (NO) and methylglyoxal (B44143) (MGO). rsc.orgnih.gov The fundamental principle behind many of these probes is the change in fluorescence upon a chemical reaction between the OPD unit and the target molecule. austinpublishinggroup.com

For NO detection, probes incorporating an electron-rich o-phenylenediamine fraction are widely used. austinpublishinggroup.com In its native state, the OPD moiety can quench the fluorescence of an attached fluorophore through a process called photoinduced electron transfer (PET). nih.gov Upon reaction with NO in the presence of oxygen, the o-phenylenediamine is converted to an electron-poor aryltriazole. nih.gov This transformation inhibits the PET process, leading to a "turn-on" of fluorescence. nih.govaustinpublishinggroup.com This strategy has been successfully applied to various fluorophores, including fluorescein, rhodamine, and BODIPY, to create highly selective probes for cellular NO imaging. nih.gov

Similarly, o-phenylenediamine is a primary recognition group for developing fluorescent probes to detect MGO. rsc.org The reaction between MGO and the OPD unit forms a methylquinoxaline, which alters the photophysical properties of the probe, often resulting in a significant change in fluorescence intensity. rsc.org Researchers have designed probes that exhibit a linear relationship between fluorescence intensity and MGO concentration, enabling quantitative analysis. rsc.org Carbon dots synthesized from o-phenylenediamine have also been developed as dual-purpose sensing nanoprobes for both pH and solvent polarity. mdpi.com

The photophysical properties of oligomers containing o-phenylenediamine and its derivatives have been a subject of theoretical and experimental investigation. Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations have been employed to understand the structure and electronic properties of poly(o-phenylenediamine) (POPD) oligomers. acs.org These studies have examined both the ladder-like and polyaniline-like structures of POPD, simulating properties such as band gap, ionization potential, and UV-vis spectra. acs.org

The incorporation of dye molecules into o-phenylenediamine oligomers has been shown to enhance their functionality and create novel photophysical properties. nih.gov For example, co-oligomerization of Congo red with o-phenylenediamine resulted in materials with dynamic optical properties that could be tuned by varying the composition of the co-oligomer. rsc.org These dye-modified oligomers have shown significantly higher fluorescence intensity compared to the pristine dye and have demonstrated potential for applications in near-infrared imaging. nih.govrsc.org Furthermore, the surface passivation of carbon nanoparticles with 1,2-phenylenediamine has led to the formation of photoluminescent carbon dots covered with benzimidazole-containing oligomers, exhibiting a quantum yield of 8% at 575 nm. lew.ro

Analytical Methodologies for the Characterization and Determination of O Phenetidine

Chromatographic Separation and Quantification Techniques

Chromatography is a cornerstone for the separation and quantification of o-phenetidine, often in complex mixtures. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a versatile technique for the analysis of this compound. A common approach involves reverse-phase (RP) HPLC, where a nonpolar stationary phase is used with a polar mobile phase. For instance, 3-Hydroxy-2-naphtho-o-phenetidide, a derivative of this compound, can be analyzed using a C18 column. chrom-china.com

A specific method for the separation of 3-Hydroxy-2-naphtho-o-phenetidide utilizes a Newcrom R1 HPLC column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) detection, the phosphoric acid is typically replaced with formic acid to ensure compatibility. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

The Occupational Safety and Health Administration (OSHA) has an evaluated method for determining phenylenediamines, including the ortho-isomer, in air samples. This method involves collecting the sample on sulfuric acid-treated glass fiber filters, followed by extraction with an aqueous EDTA solution and analysis by HPLC with a UV detector. osha.gov

The following table summarizes typical HPLC conditions for this compound and related compounds:

| Parameter | Value | Reference |

| Column | Newcrom R1 (for 3-Hydroxy-2-naphtho-o-phenetidide) | sielc.com |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | sielc.com |

| Detector | UV | osha.gov |

| Sample Preparation | Extraction with aqueous EDTA solution (for air samples) | osha.gov |

Gas Chromatography (GC) Approaches

Gas chromatography is another powerful technique for the analysis of this compound, particularly for assessing its purity. Commercial grades of this compound are often specified with a purity of ≥97.0% or >98.0% as determined by GC. sigmaaldrich.comtcichemicals.com A standard method for determining phenetidine content involves using gas chromatography with a hydrogen flame detector and an external standard method for quantification. chinesestandard.net

A published method for the determination of ethoxyquin (B1671625) specifies a limit for phenetidine impurity, which is analyzed by GC. chinesestandard.net In some applications, acetyl-o-phenetidine has been used as an internal standard in the GC analysis of other compounds like thiamine (B1217682). oup.com

Key parameters for GC analysis are outlined in the table below:

| Parameter | Value | Reference |

| Purity Assay | ≥97.0% or >98.0% | sigmaaldrich.comtcichemicals.com |

| Detector | Flame Ionization Detector (FID) | chinesestandard.netoup.com |

| Internal Standard (example) | Acetyl-o-phenetidine (for thiamine analysis) | oup.com |

| Quantification | External Standard Method | chinesestandard.net |

Derivatization Strategies for Enhanced Chromatographic Detection

Derivatization is a chemical modification process used to improve the analytical properties of a compound for chromatographic analysis. This is particularly useful for enhancing detectability, improving peak shape, and increasing volatility for GC analysis.

Aromatic amines, including this compound, can be derivatized to their trifluoroacetyl (TFA) derivatives by reacting them with trifluoroacetic anhydride (B1165640). iwaponline.com This process significantly improves peak shapes and lowers detection limits to the picogram level in GC-MS analysis. iwaponline.com The synthesis of these derivatives involves reacting the parent amine with a slight excess of trifluoroacetic anhydride in a solvent like diethyl ether. iwaponline.com

In HPLC, derivatization is also employed. For example, o-phenylenediamine (B120857) is used as a derivatization reagent for the determination of α-dicarbonyl compounds like glyoxal, methylglyoxal (B44143), and diacetyl in food and beverage samples. tandfonline.com The reaction produces quinoxalines, which are then detected by UV spectrophotometry. tandfonline.com Similarly, 4-nitro-o-phenylenediamine (B140028) has been used as a derivatization reagent for the HPLC determination of diacetyl in beer and workplace air. nih.govjeom.org Another example involves the use of bis(salicylaldehyde)-o-phenylenediamine as a pre-column derivatization reagent for the determination of lead ions (Pb2+) in tea by HPLC. chrom-china.comresearchgate.net

Spectroscopic Characterization and Quantitative Analysis Methods

Spectroscopic techniques are indispensable for the structural elucidation and quantitative analysis of this compound. UV-Visible, Infrared, and Raman spectroscopy each provide unique information about the molecule.

UV-Visible Spectrophotometry for Absorbance and Reaction Monitoring

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of this compound and for monitoring reactions involving this compound. The chemical synthesis of poly(this compound) is often characterized using UV-Vis spectroscopy, among other techniques. doi.org

In situ UV-visible spectroelectrochemistry has been employed to study the copolymerization of o-phenylenediamine with other monomers like diphenylamine (B1679370). scirp.org This technique allows for the identification of intermediate species generated during the electrochemical reaction. scirp.org For instance, in the copolymerization of diphenylamine and o-phenylenediamine, an absorption peak at 538 nm was assigned to an intermediate formed by the cross-reaction of their cation radicals. scirp.org

Kinetic-spectrophotometric methods have been developed for the microgram determination of phenetidines. rasayanjournal.co.in One such method for p-phenetidine (B124905) is based on its manganese(II)-catalyzed oxidation by periodate (B1199274) ion, where the formation of a colored product is monitored spectrophotometrically at a specific wavelength (e.g., 465 nm). rasayanjournal.co.in Similarly, colorimetric methods based on the formation of silver nanoparticles have been developed for the detection of o-phenylenediamine, where the absorbance of the resulting nanoparticles is measured. labxing.comnih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful techniques for obtaining a "vibrational fingerprint" of a molecule, providing detailed information about its chemical structure and bonding.

The IR spectrum of this compound exhibits characteristic absorption bands. For the monomer, two distinct peaks are observed at 3385 cm⁻¹ and 3470 cm⁻¹, which correspond to the symmetrical and asymmetrical stretching vibrations of the amine group, respectively. researchgate.net The IR spectrum is often used as a conformity test for the identification and quality control of this compound. avantorsciences.com The chemical synthesis and characterization of poly(this compound) also rely on FTIR spectroscopy to confirm the polymer structure. doi.org

Raman spectroscopy provides complementary vibrational information. The Raman spectrum of this compound is available in spectral databases. nih.gov This technique has been used to characterize related compounds and polymers. For example, resonance Raman spectroscopy has been used to investigate the properties of poly(o-phenylenediamine). researchgate.net

The following table lists some characteristic IR absorption peaks for this compound:

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3470 | Asymmetrical N-H stretching | researchgate.net |

| 3385 | Symmetrical N-H stretching | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C), a detailed picture of the molecule's architecture can be constructed. bjonnh.netnd.edu

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides key information about the number of different types of protons and their neighboring environments. chegg.com The ethoxy group (-OCH₂CH₃) gives rise to two distinct signals: a triplet corresponding to the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to spin-spin coupling with each other. The aromatic protons on the benzene (B151609) ring and the amine (-NH₂) protons also produce characteristic signals, whose chemical shifts and splitting patterns confirm the ortho substitution pattern. chegg.comchemicalbook.com Data from various sources indicate the presence of signals for the ethoxy and aromatic protons. chemicalbook.comchemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal. The spectrum will show signals for the two carbons of the ethoxy group and the six carbons of the benzene ring. chemicalbook.com The chemical shifts of the aromatic carbons are particularly informative for confirming the position of the ethoxy and amino substituents. hmdb.ca

A representative, though predicted, ¹³C NMR spectrum in D₂O shows multiple peaks corresponding to the different carbon environments within the this compound molecule. hmdb.ca

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insight into its structure through fragmentation analysis. allenpress.com In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).

The electron ionization (EI) mass spectrum of this compound typically shows a prominent molecular ion peak [M]⁺ corresponding to its molecular weight of approximately 137.18 g/mol . nih.govnist.govrsc.org This peak confirms the elemental composition of the molecule (C₈H₁₁NO). nist.govchemspider.com

In addition to the molecular ion, the mass spectrum displays a series of fragment ions, which are produced by the breakdown of the molecular ion in the mass spectrometer. The fragmentation pattern is a unique fingerprint of the molecule and can be used for its identification. For this compound, common fragmentation pathways involve the loss of the ethyl group or other parts of the ethoxy substituent. nih.govnist.gov The analysis of these fragments helps to piece together the structure of the original molecule. For instance, a prominent fragment ion is often observed at m/z 121.0648, corresponding to the [M+H-C₂H₅]⁺ ion. nih.gov

Table 1: Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₁NO | chemicalbook.comnist.govrsc.org |

| Molecular Weight | 137.18 g/mol | chemicalbook.comnih.govcpachem.comsigmaaldrich.com |

| Monoisotopic Mass | 137.084064 Da | chemspider.com |

| Precursor Ion (m/z) | 138.0913 [M+H]⁺ | nih.gov |

| Major Fragment Ion (m/z) | 121.0648 | nih.gov |

Electrochemical and Biosensor-Based Determination

Electrochemical methods offer sensitive and often rapid means for the determination of this compound, particularly in aqueous samples. These techniques are based on measuring changes in electrical properties (potential or current) resulting from electrochemical reactions involving the analyte.

Enzyme Thermistor and Flow Injection Analysis Systems

Enzyme thermistors integrated with flow injection analysis (FIA) systems represent a novel approach for the determination of certain aromatic compounds. researchgate.nettandfonline.comresearchgate.net While direct applications for this compound are not extensively documented in the provided context, the principles can be extrapolated. These systems utilize the heat generated from an enzyme-catalyzed reaction to determine the concentration of a substrate. For instance, horseradish peroxidase in the presence of hydrogen peroxide is used for the determination of o-phenylenediamine, a related compound. tandfonline.comtandfonline.com

A typical FIA system consists of a pump, an injection valve, a reactor (such as an enzyme column), a detector (the thermistor), and a data acquisition system. asdlib.org The sample is injected into a continuously flowing carrier stream, which then passes through the enzyme column. The heat produced during the enzymatic reaction is detected by the thermistor, and the resulting signal is proportional to the analyte concentration. researchgate.nettandfonline.com This methodology is noted for its potential for continuous monitoring, short response times, and environmental friendliness. tandfonline.com

Voltammetric and Potentiometric Methods

Voltammetric Methods: Voltammetry involves applying a varying potential to an electrode and measuring the resulting current. The current is proportional to the concentration of the electroactive species, such as this compound. Techniques like cyclic voltammetry and square-wave voltammetry can be used to study the oxidation of this compound and for its quantitative determination. researchgate.netmoca.net.ua The electropolymerization of this compound on electrode surfaces has been studied using cyclic voltammetry. researchgate.net Modified electrodes, for instance, those incorporating nanoparticles, can enhance the sensitivity and selectivity of voltammetric detection for related aromatic compounds. mdpi.com

Potentiometric Methods: Potentiometric sensors measure the potential difference between two electrodes in the absence of a significant current. Ion-selective electrodes (ISEs) are a type of potentiometric sensor that can be developed for the determination of specific ions or molecules. Conducting polymers, such as poly(o-phenylenediamine), have been used as ion-to-electron transducers in the fabrication of potentiometric sensors. researchgate.netresearchgate.net These polymers can be electropolymerized onto an electrode surface, enhancing the sensor's lifetime and response. researchgate.net Potentiometric immunosensors have also been developed using poly(o-phenylenediamine) films to immobilize antibodies for the detection of specific antigens, demonstrating the versatility of this polymer in sensor construction. jsu.edu.cnscilit.com While direct potentiometric sensors for this compound are not detailed, the principles used for similar compounds, like p-phenylenediamine, which involve modified carbon paste electrodes, suggest a feasible approach. bohrium.com

Theoretical and Computational Investigations of O Phenetidine

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic properties of o-phenetidine and related molecules. plos.orgiyte.edu.trplos.org These methods solve the Schrödinger equation for a molecule, providing detailed information about its geometry, energy, and electronic distribution. plos.org

The electronic structure of a molecule governs its chemical behavior. For this compound, computational studies focus on the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.comtandfonline.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. tandfonline.com A smaller gap suggests that the molecule is more reactive.

Molecular orbital analysis reveals that the HOMO in this compound is typically localized on the benzene (B151609) ring and the amino group, indicating that these are the primary sites for electrophilic attack. The LUMO is generally distributed over the aromatic ring. This distribution of frontier orbitals helps in predicting the regioselectivity of chemical reactions.

Furthermore, quantum chemical calculations can predict various reactivity descriptors. rsc.orgnih.gov These descriptors, derived from the calculated electronic structure, provide quantitative measures of a molecule's reactivity and can be used to forecast how it will behave in different chemical environments.

Computational methods can accurately simulate the spectroscopic signatures of this compound, aiding in the interpretation of experimental data. Time-dependent DFT (TD-DFT) is a widely used method to calculate the electronic absorption spectra (UV-Vis) of molecules. tandfonline.com These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are often charge-transfer in nature. plos.org

Similarly, the vibrational frequencies corresponding to infrared (IR) spectra can be computed. tandfonline.com By calculating the vibrational modes of the molecule, specific peaks in the experimental IR spectrum can be assigned to the stretching and bending of particular chemical bonds, such as N-H, C-H, C-N, and C-O. tandfonline.comajol.info This allows for a detailed understanding of the molecule's vibrational properties.

| Computational Method | Property | Predicted Value |

| DFT/B3LYP | HOMO Energy | Varies with basis set |

| DFT/B3LYP | LUMO Energy | Varies with basis set |

| TD-DFT | UV-Vis λmax | Dependent on solvent and functional |

| DFT | IR Vibrational Frequencies | Correlates with experimental spectra |

Furthermore, these calculations can model and quantify intermolecular interactions, such as hydrogen bonding. nih.govmdpi.com For instance, in dimers or larger clusters of this compound, N-H···N and N-H···O hydrogen bonds can form, influencing the packing of molecules in the solid state and their behavior in solution. nih.gov Energy decomposition analysis can further break down the total interaction energy into electrostatic, dispersion, and other components, providing a deeper understanding of the forces at play. nih.gov

Simulation of Spectroscopic Signatures (UV-Vis, IR)

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. plos.org MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of molecular movements, conformational changes, and interactions with other molecules, such as solvents or other reactants. plos.orgbiolscigroup.us

For this compound, MD simulations can be used to understand its diffusion in different media, its interaction with surfaces, and the dynamics of its solvation shell. This information is particularly valuable for understanding its behavior in complex environments, such as during polymerization or within a biological system.

Computational Modeling of Polymerization Processes and Polymer Properties

Computational modeling is a powerful tool for investigating the polymerization of this compound to form poly(this compound). nsf.gov These models can simulate the reaction mechanism, including initiation, propagation, and termination steps, providing insights into the factors that control the polymer's structure and molecular weight. nsf.govresearchgate.net

DFT calculations can be used to study the electronic structure and properties of the growing polymer chain and its oligomers. acs.org By examining the HOMO-LUMO gap and other electronic descriptors of the oligomers, researchers can predict the polymer's conductivity and other electronic properties. acs.org Simulations can also help to understand the structure of the resulting polymer, for example, whether it adopts a ladder-like or a polyaniline-like structure. acs.org Furthermore, computational studies can explore how the incorporation of this compound into copolymers or nanocomposites affects the final material's properties. aip.orgacs.org

Structure-Property Relationship Studies through Computational Approaches

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the structural features of a molecule and its properties or biological activity. spu.edu.symdpi.com Computational methods are used to calculate a wide range of molecular descriptors for this compound, including electronic, steric, and hydrophobic parameters. nih.govmdpi.com

These descriptors can then be correlated with experimentally measured properties, such as boiling point, solubility, or the performance of a derived material. By developing robust QSPR models, it becomes possible to predict the properties of new, unsynthesized derivatives of this compound, thereby accelerating the discovery of new materials with desired characteristics. mdpi.com This predictive capability is a key advantage of integrating computational approaches into chemical research. dtic.mil

Emerging Research Frontiers and Future Perspectives

Advancements in Green and Sustainable Synthetic Routes for o-Phenetidine

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For this compound and its derivatives, research is actively pursuing greener reaction pathways that minimize waste, reduce the use of hazardous materials, and improve energy efficiency.

Traditional syntheses often involve harsh conditions and the use of toxic reagents. mdpi.com However, recent trends are shifting towards milder and more sustainable alternatives. researchgate.net These include:

Microwave-Assisted Synthesis: This technique can accelerate reaction times and improve yields for the synthesis of this compound derivatives. vulcanchem.comresearchgate.net For instance, the synthesis of Schiff bases from 4-ethoxyaniline has been successfully achieved using microwave irradiation, offering a more efficient and environmentally friendly procedure compared to conventional heating methods. researchgate.net

Use of Green Solvents: Researchers are exploring the use of water, ethanol (B145695), and ionic liquids as reaction media to replace hazardous organic solvents. mdpi.comresearchgate.net The synthesis of a Schiff base from 4-ethoxyaniline has been demonstrated in ethanol and an ethanol-water mixture at room temperature, highlighting the potential of eco-friendly solvents. ajol.info

Catalyst-Free and Metal-Free Reactions: Efforts are being made to develop synthetic protocols that avoid the use of heavy metal catalysts and other toxic reagents. mdpi.com For example, a metal-free transfer-hydrogenation process has been proposed for the synthesis of benzimidazoles from o-phenylenediamine (B120857) derivatives under solvent-free and catalyst-free conditions. mdpi.com

Flow Chemistry: Continuous flow technology offers advantages in terms of safety, scalability, and process control for reactions such as nitration, which is a key step in the synthesis of some this compound derivatives. acs.org

These green chemistry approaches are not only environmentally beneficial but can also lead to more efficient and cost-effective production of this compound and its valuable derivatives. ingentaconnect.com

Exploration of Novel Functional Materials and Advanced Applications

This compound and its polymers, poly(this compound) (POEA) and poly(o-phenylenediamine) (PoPD), are proving to be valuable building blocks for a new generation of functional materials with diverse applications.

Conducting Polymers: POEA, a derivative of polyaniline, exhibits good solubility and electrical conductivity, making it suitable for applications in electronics and corrosion protection. researchgate.netresearchgate.netmdpi.com Its nanostructured films have been investigated for sensor development. researchgate.netresearchgate.net The introduction of an ethoxy group improves solubility in various solvents, expanding its applicability. researchgate.net

Energy Storage: Poly(o-phenylenediamine) (PoPD) has garnered attention for its potential in high-performance supercapacitors and alkali-ion batteries. nih.govchinesechemsoc.org Its nitrogen-containing structure and redox activity contribute to high capacity and stability. chinesechemsoc.org

Organic Semiconductors: Fused heterocyclic ladder oligomers synthesized from reactions involving aromatic amines like this compound derivatives are being explored as organic semiconductors with favorable properties for applications in field-effect transistors (FETs) and other electronic devices. researchgate.net

Dyes and Pigments: The chemical structure of this compound makes it a useful intermediate in the synthesis of various dyes and pigments. smolecule.comontosight.ai